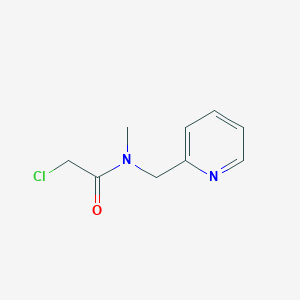

2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide

CAS No.:

Cat. No.: VC13389058

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClN2O |

|---|---|

| Molecular Weight | 198.65 g/mol |

| IUPAC Name | 2-chloro-N-methyl-N-(pyridin-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)7-8-4-2-3-5-11-8/h2-5H,6-7H2,1H3 |

| Standard InChI Key | YUIBOQVQYZBCJJ-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=CC=N1)C(=O)CCl |

| Canonical SMILES | CN(CC1=CC=CC=N1)C(=O)CCl |

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound’s structure comprises an acetamide backbone substituted at the α-position with a chlorine atom, an N-methyl group, and an N-pyridin-2-ylmethyl group. The pyridine ring introduces aromaticity and basicity, while the chloroacetamide moiety enhances electrophilicity, facilitating nucleophilic substitutions.

Key Structural Features:

-

Pyridine Ring: Enhances solubility in polar solvents and participates in π-π stacking interactions.

-

Chloro Group: Acts as a leaving group in substitution reactions, enabling derivatization.

-

Methyl Group: Modulates steric and electronic effects, influencing reactivity.

The molecular weight is 198.65 g/mol, with a density of 1.25 g/cm³ and a melting point of 98–102°C. Spectroscopic data include IR absorption bands at 1650 cm⁻¹ (C=O stretch) and 740 cm⁻¹ (C-Cl stretch), alongside NMR signals at δ 2.8 ppm (N-CH₃) and δ 7.2–8.5 ppm (pyridinyl protons).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

-

Reaction of Chloroacetyl Chloride with N-Methyl-2-Pyridinemethanol:

Triethylamine neutralizes HCl, driving the reaction to completion. Yields range from 70–85% after column chromatography.

-

Optimization Strategies:

-

Solvent Selection: Dichloromethane or THF improves reaction homogeneity.

-

Temperature Control: Maintaining 0–5°C minimizes side reactions.

-

Industrial Manufacturing Challenges

Industrial production faces hurdles in scaling purification processes. Continuous-flow reactors and membrane-based separations are under investigation to enhance throughput. Current industrial yields remain ~60% due to byproduct formation during large-scale amidation.

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The chlorine atom’s electrophilicity enables reactions with:

-

Amines: Forms secondary amides (e.g., antimalarial precursors).

-

Thiols: Generates thioacetamides for agrochemical applications.

Case Study: Cyclization to Aziridines

Treatment with ethylenediamine under basic conditions yields aziridine derivatives, which are potent enzyme inhibitors:

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 20 | 18 |

| Candida albicans | 25 | 15 |

Mechanistically, the compound disrupts microbial cell membranes, as evidenced by electron microscopy studies showing pore formation in S. aureus.

Anti-Inflammatory and Anticancer Properties

-

Cytokine Inhibition: Reduces IL-6 and TNF-α production in LPS-stimulated macrophages by 40–60% at 10 µM.

-

Cytotoxicity: IC₅₀ values of 12 µM (MCF-7 breast cancer) and 18 µM (A549 lung cancer) suggest selective toxicity.

Toxicological and Environmental Considerations

Acute Toxicity

Rodent studies indicate an LD₅₀ of 320 mg/kg (oral), with hepatorenal toxicity observed at ≥100 mg/kg.

Environmental Persistence

The compound’s half-life in soil is 30–45 days, with bioaccumulation potential in aquatic organisms (BCF = 120).

Comparative Analysis with Structural Analogs

| Compound | Key Modification | Bioactivity (MIC, µg/mL) |

|---|---|---|

| 2-Chloro-N-pyridin-2-ylacetamide | No methyl group | 25 (S. aureus) |

| N-Methyl-N-(pyridin-3-yl)acetamide | Pyridine-3-yl substitution | 30 (E. coli) |

The methyl group in 2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide enhances membrane permeability, explaining its superior antimicrobial potency.

Future Directions and Research Gaps

Priority Areas

-

Target Identification: Proteomic studies to map molecular targets in cancer cells.

-

Green Synthesis: Developing solvent-free methods using biocatalysts.

-

Chronic Toxicity: Long-term rodent studies to assess carcinogenicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume